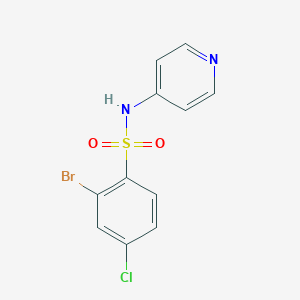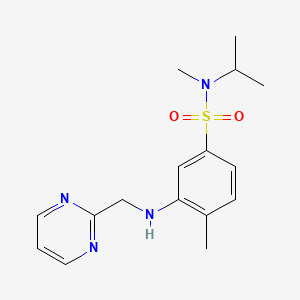
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, the unique structural features of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide make it a promising candidate for the treatment of various diseases beyond its antimicrobial activity.
作用機序
The mechanism of action of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets in the cells. One of the key targets is the enzyme carbonic anhydrase, which plays a critical role in regulating pH balance and ion transport in the cells. By inhibiting the activity of carbonic anhydrase, this compound disrupts the normal cellular functions and leads to various physiological effects, such as decreased cell viability and increased apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide depend on the specific cellular context and the dose of the compound. In cancer cells, this compound has been shown to induce cell cycle arrest, decrease cell migration and invasion, and sensitize cells to chemotherapy. In inflammatory conditions, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2). In neurological disorders, it has been studied for its potential to modulate neurotransmitter release and synaptic plasticity.
実験室実験の利点と制限
The advantages of using 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide in lab experiments include its high potency, selectivity, and specificity towards certain molecular targets. It is also relatively easy to synthesize and purify, and has a well-established structure-activity relationship (SAR) that can guide the design of new analogs. However, one of the limitations is that it can be cytotoxic at high concentrations, which can affect the interpretation of the experimental results. Another limitation is that its pharmacokinetic properties, such as solubility, stability, and bioavailability, may vary depending on the formulation and administration route.
将来の方向性
There are several future directions for research on 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for cancer and other diseases, either alone or in combination with other drugs. This can involve further optimization of its chemical structure, pharmacokinetic properties, and toxicity profile. Another direction is to investigate its mechanism of action in more detail, using advanced techniques such as proteomics, genomics, and imaging. This can help to identify new targets and pathways that can be modulated by this compound. Finally, there is a need to conduct more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans, and to determine its optimal dose and administration regimen.
合成法
The synthesis of 2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide involves the reaction of 2-bromo-4-chloroaniline with pyridine-4-sulfonamide in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution of the bromine atom by the pyridine-4-sulfonamide group, followed by the formation of a sulfonamide linkage between the two aromatic rings. The resulting product is a white crystalline solid, which can be purified by recrystallization or column chromatography.
科学的研究の応用
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of certain enzymes and signaling pathways. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for anticancer drugs.
特性
IUPAC Name |
2-bromo-4-chloro-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2S/c12-10-7-8(13)1-2-11(10)18(16,17)15-9-3-5-14-6-4-9/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNJSJKMADQFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)S(=O)(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide](/img/structure/B6625854.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
![(3-Chloro-2-methylphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6625877.png)
![4-[3-[(3,5-Difluorophenyl)methyl-methylamino]propyl]oxane-4-carbonitrile](/img/structure/B6625883.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-yl]methanol](/img/structure/B6625889.png)

![4-[[Benzyl-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]oxan-4-ol](/img/structure/B6625899.png)
![4-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-3-bromobenzonitrile](/img/structure/B6625910.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-methoxybenzonitrile](/img/structure/B6625918.png)
![3-[[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]methyl]-4-bromobenzonitrile](/img/structure/B6625922.png)
![Methyl 2-methoxy-4-[(2-methylpyrazol-3-yl)sulfamoyl]benzoate](/img/structure/B6625929.png)
![Methyl 4-[cyanomethyl(methyl)sulfamoyl]-2-methoxybenzoate](/img/structure/B6625931.png)
![2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile](/img/structure/B6625938.png)